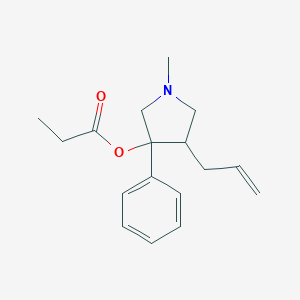

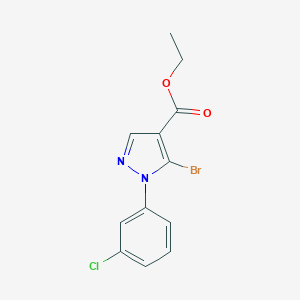

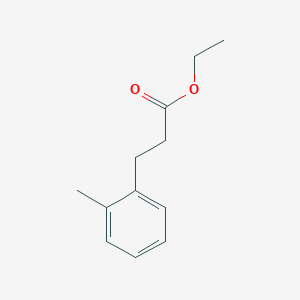

2-(Pyridin-2-ylmethoxy)aniline

説明

2-(Pyridin-2-ylmethoxy)aniline is a compound of interest in the field of organic chemistry due to its utility as a directing group in C-H bond amination reactions, and its role in the synthesis and structural formation of various metal-organic frameworks and polymers. This compound is involved in several reactions, demonstrating its versatility in chemical synthesis and application in material science.

Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylmethoxy)aniline derivatives often involves multicomponent reactions or the interaction with metal ions to form coordination polymers. These methods showcase the compound's ability to act as a ligand or auxiliary, participating in complex formation with metals such as cadmium, mercury, platinum, and palladium (Zhao et al., 2017; Hajiashrafi et al., 2015; Khalaj et al., 2020).

Molecular Structure Analysis

Crystal structure analysis and density functional theory (DFT) studies provide insights into the molecular configuration of 2-(Pyridin-2-ylmethoxy)aniline derivatives. The compound's ability to form various coordination geometries with metals, evidenced through X-ray diffraction and DFT calculations, underscores its structural versatility (Khalaj et al., 2020; Krishnan et al., 2021).

Chemical Reactions and Properties

2-(Pyridin-2-ylmethoxy)aniline participates in various chemical reactions, serving as a directing group for C-H bond amination, and forming coordination polymers with different metal ions. These reactions not only highlight the compound's reactivity but also its potential in synthesizing novel materials with desirable properties (Zhao et al., 2017; Hajiashrafi et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural analyses. These characteristics are essential for understanding the compound's behavior in different environments and its application in material science.

Chemical Properties Analysis

The chemical properties of 2-(Pyridin-2-ylmethoxy)aniline, including its reactivity, stability, and interaction with various chemical agents, are demonstrated through its participation in synthesis and coordination reactions. The compound's ability to engage in complex formation with metals, act as a directing group, and its presence in the synthesis of copolymers and metal-organic frameworks, reflect its diverse chemical behavior (Zhao et al., 2017; Hajiashrafi et al., 2015; Khalaj et al., 2020).

科学的研究の応用

Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

EGFR/HER2 Dual Inhibition

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Novel lapatinib derivatives possessing 4-anilinoquinazoline and imidazole scaffolds were developed and screened as EGFR/HER2 dual inhibitors .

- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated at a concentration of 10 µM .

- Results : Derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety (6i–l) demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .

C–H Amination

- Scientific Field : Organic Chemistry

- Application Summary : 2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .

- Methods of Application : This auxiliary was employed to effectively aminate the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines in moderate to good yields with good functional group tolerance in air .

- Results : The results were not quantitatively specified in the source .

Antitumor Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities .

- Methods of Application : The compounds were synthesized and their antitumor activities were evaluated on HL-60, K-562, MCF-7, and A498 cell lines .

- Results : The antitumor activity of compound 7k was twice that of Imatinib on the tested cell lines .

Dual Mer/c-Met Inhibition

- Scientific Field : Medicinal Chemistry

- Application Summary : This study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .

- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated. The benzene group of the substituted aniline group could form π-π interaction .

- Results : Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

- Results : Pyrimidine derivatives are known as antimicrobial .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

- Results : Pyrimidine derivatives are known as anti-inflammatory .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

- Results : Pyrimidine derivatives are known as antiviral .

Safety And Hazards

The safety data sheet for 2-(Pyridin-2-ylmethoxy)aniline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .

特性

IUPAC Name |

2-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUVSWRIMYYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-ylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)